molecular formula C14H17BFNO3 B8083733 Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-

Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-

Cat. No.: B8083733
M. Wt: 277.10 g/mol
InChI Key: HNSUXOURUUGQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- is a chemical compound with the molecular formula C14H17BFNO2. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- typically involves a multi-step process. One common method is the borylation of a fluorinated phenol derivative using a boronic acid or boronic ester reagent. The reaction is usually catalyzed by a palladium catalyst and conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- involves its reactivity as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester with similar reactivity but different substituents.

    Fluorophenylboronic acid: A fluorinated boronic acid used in organic synthesis.

Uniqueness

Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- is unique due to its combination of a fluorinated aromatic ring and a boronic ester group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-5-6-12(11(16)9-10)18-8-7-17/h5-6,9H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSUXOURUUGQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.